Cas no 28082-87-3 (4-Piperidineboronic acid, 1-methyl-, hydrochloride (8CI))
4-Piperidineboronic acid, 1-methyl-, hydrochloride (8CI) Chemical and Physical Properties
Names and Identifiers
-
- 4-Piperidineboronic acid, 1-?methyl-, hydrochloride (8CI)
- 4-Piperidineboronic acid, 1-methyl-, hydrochloride (8CI)
- 1-Methyl-piperidine-4-boronic acid hydrochloride
- starbld0003540
- J-016967
- 28082-87-3
- (1-Methylpiperidin-4-yl)boronic acid hydrochloride
- AKOS032971369
- 4-Piperidineboronic acid, 1-methyl-, hydrochloride
-
- Inchi: 1S/C6H14BNO2.ClH/c1-8-4-2-6(3-5-8)7(9)10;/h6,9-10H,2-5H2,1H3;1H
- InChI Key: AHZCHBKNWIYKMU-UHFFFAOYSA-N
- SMILES: N1(C)CCC(B(O)O)CC1.[H]Cl
Computed Properties
- Exact Mass: 179.0884366g/mol
- Monoisotopic Mass: 179.0884366g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 102
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 43.7Ų
4-Piperidineboronic acid, 1-methyl-, hydrochloride (8CI) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-287161-250 mg |
1-Methyl-piperidine-4-boronic acid hydrochloride, |
28082-87-3 | 250MG |
¥3,309.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-287161A-1 g |
1-Methyl-piperidine-4-boronic acid hydrochloride, |
28082-87-3 | 1g |
¥8,123.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-287161-250mg |
1-Methyl-piperidine-4-boronic acid hydrochloride, |
28082-87-3 | 250mg |
¥3309.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-287161A-1g |
1-Methyl-piperidine-4-boronic acid hydrochloride, |
28082-87-3 | 1g |
¥8123.00 | 2023-09-05 |
4-Piperidineboronic acid, 1-methyl-, hydrochloride (8CI) Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
Additional information on 4-Piperidineboronic acid, 1-methyl-, hydrochloride (8CI)
Introduction to 4-Piperidineboronic acid, 1-methyl-, hydrochloride (8CI) and Its Significance in Modern Chemical Biology
4-Piperidineboronic acid, 1-methyl-, hydrochloride (8CI) (CAS No. 28082-87-3) is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and chemical biology. This compound, characterized by its unique structural properties, plays a pivotal role in the development of innovative therapeutic agents and diagnostic tools. The hydrochloride salt form enhances its solubility and stability, making it an invaluable intermediate in synthetic chemistry and drug discovery processes.
The piperidine moiety in the molecular structure of this compound contributes to its versatility, enabling interactions with biological targets such as enzymes and receptors. Boronic acids are well-known for their ability to form reversible covalent bonds with various biomolecules, which makes them particularly useful in the design of protease inhibitors and other bioactive molecules. The 1-methyl substitution further fine-tunes the pharmacokinetic properties of the compound, improving its metabolic stability and bioavailability.
In recent years, significant advancements have been made in the application of boronic acid derivatives in medicinal chemistry. For instance, 4-Piperidineboronic acid, 1-methyl-, hydrochloride (8CI) has been explored as a key intermediate in the synthesis of novel kinase inhibitors. These inhibitors are crucial in the treatment of cancers and inflammatory diseases, where dysregulation of kinase activity is a major pathological feature. The compound's ability to selectively inhibit specific kinases without affecting others has made it a promising candidate for further development.
Moreover, the hydrochloride form of this boronic acid derivative enhances its pharmacological profile by improving its solubility in aqueous solutions. This property is particularly advantageous for formulation development, as it allows for easier administration via oral or intravenous routes. The enhanced solubility also facilitates its use in high-throughput screening assays, where rapid dissolution and interaction with biological targets are essential.
Recent studies have highlighted the potential of 4-Piperidineboronic acid, 1-methyl-, hydrochloride (8CI) in the development of targeted therapies for neurological disorders. Boronic acid derivatives have shown promise in modulating the activity of enzymes involved in neurodegenerative diseases such as Alzheimer's and Parkinson's. The piperidine ring's ability to mimic natural amino acid residues allows for precise binding to enzyme active sites, thereby inhibiting pathogenic pathways. This has opened up new avenues for therapeutic intervention in these challenging conditions.
The compound's structural features also make it a valuable tool in chemical biology research. Its ability to participate in Suzuki-Miyaura cross-coupling reactions has been leveraged to construct complex molecular architectures. These reactions are widely used in organic synthesis to create biaryl compounds, which are prevalent in many pharmaceuticals. The 1-methyl group provides a handle for further functionalization, allowing chemists to tailor the properties of the resulting molecules for specific applications.
In conclusion, 4-Piperidineboronic acid, 1-methyl-, hydrochloride (8CI) (CAS No. 28082-87-3) is a multifaceted compound with broad applications in pharmaceutical research and chemical biology. Its unique structural features and pharmacological properties make it an indispensable tool for drug discovery and development. As research continues to uncover new therapeutic targets and synthetic methodologies, this compound is poised to play an even greater role in advancing medical science.
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